2,4-Thiazolidinedicarboxylic acid, cis-
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Overview
Description
2,4-Thiazolidinedicarboxylic acid, cis- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
The synthesis of 2,4-Thiazolidinedicarboxylic acid, cis- typically involves the reaction of cysteine with pyruvate. This reaction forms a thiazolidine ring through a condensation process. The reaction conditions often include an acidic environment to facilitate the formation of the thiazolidine ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using specific catalysts or adjusting the temperature and pH levels.
Chemical Reactions Analysis
2,4-Thiazolidinedicarboxylic acid, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Thiazolidinedicarboxylic acid, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in various metabolic pathways.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, cis- involves its interaction with specific molecular targets and pathways. For example, in the inhibition of melanin production, it interacts with enzymes involved in the melanin biosynthesis pathway, thereby reducing the formation of melanin . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-Thiazolidinedicarboxylic acid, cis- can be compared with other thiazolidine derivatives, such as:
2-Methylthiazolidine-2,4-dicarboxylic acid: This compound has similar structural features but differs in its methyl substitution, which can affect its chemical properties and applications.
Thiazolidine-4-carboxylic acid: Another related compound, which lacks the additional carboxyl group at the 2-position, leading to different reactivity and uses
Properties
CAS No. |
141627-80-7 |
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Molecular Formula |
C5H7NO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(2S,4S)-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
InChI Key |
DAXBISKSIDBYEU-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@@H](N[C@@H](S1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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